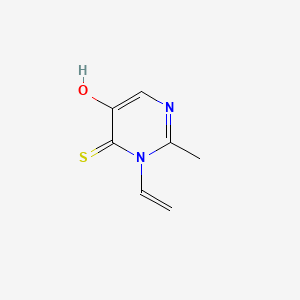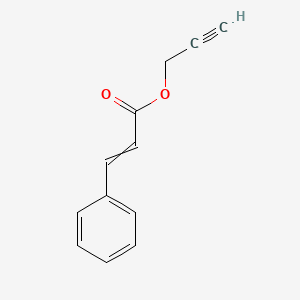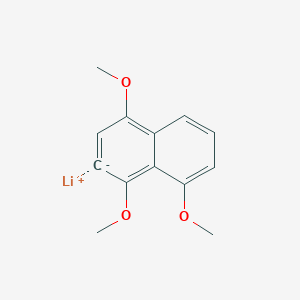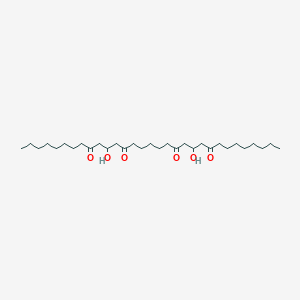![molecular formula C10H6N2OS B14367315 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine CAS No. 91813-38-6](/img/structure/B14367315.png)
2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a furan ring, a thiazole ring, and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine undergoes various electrophilic substitution reactions, including nitration, bromination, hydroxymethylation, formylation, and acylation. These reactions typically occur at the 5-position of the furan ring .
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in an organic solvent.
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Hexamethylenetetramine in polyphosphoric acid.
Acylation: Acetic anhydride in polyphosphoric acid.
Major Products: The major products of these reactions include nitrated, brominated, hydroxymethylated, formylated, and acyl
Eigenschaften
CAS-Nummer |
91813-38-6 |
|---|---|
Molekularformel |
C10H6N2OS |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
2-(furan-2-yl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C10H6N2OS/c1-3-7-9(11-5-1)14-10(12-7)8-4-2-6-13-8/h1-6H |
InChI-Schlüssel |
ZVTFFSCGPSCPEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)




![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)




![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
